(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride
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Overview
Description
BO 2727 is a member of carbapenems.
Scientific Research Applications
Ring Opening and Pyrrolidine Derivatives Formation
Research by Valiullina et al. (2020) explores the reaction of ethylamine and ethanolamine with a similar compound, leading to β-lactam ring opening and simultaneous amidation. This process results in the formation of enantiomerically pure pyrrolidine derivatives, illustrating the compound's potential in stereochemical transformations and synthesis of enantiomerically pure derivatives (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).
Synthesis of Radioactive Compounds
Swigor et al. (1988) describe the synthesis of a related compound using rhodium diacetate and other reactants. This synthesis approach is crucial for generating radioactive compounds for research, particularly in studying drug mechanisms and distribution (Swigor, Kim, & Pittman, 1988).
Antibacterial Activity
Ohtake et al. (1997) synthesized derivatives of a structurally similar compound, demonstrating potent antibacterial activity against various bacteria, including P. aeruginosa. This indicates the potential of the compound in developing new antibiotics (Ohtake et al., 1997).
Optimum pH Determination
Crocker et al. (2001) utilized potentiometric titration to determine the dissociation constants of a broad-spectrum antibiotic structurally akin to the compound . This research is important for optimizing isolation and purification processes in drug manufacturing (Crocker, Wang, & Mccauley, 2001).
Crystallinity Determination for Antibiotics
Kushida (2012) developed a method to analyze the crystallinity of E1010, a novel carbapenem antibiotic structurally related to the compound. This study is vital for quality control and formulation of pharmaceutical products (Kushida, 2012).
properties
Product Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride |
---|---|
Molecular Formula |
C18H32ClN3O6S |
Molecular Weight |
454 g/mol |
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C18H29N3O5S.ClH.H2O/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3;;/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26);1H;1H2/t8-,9-,10+,11?,12-,13-,14-;;/m1../s1 |
InChI Key |
FNSICOGCVDQJPU-XQVNCDRMSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3CC(NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O.O.Cl |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O.O.Cl |
synonyms |
6-(1-hydroxyethyl)-2-(5-(1-hydroxy-3-N-methylaminopropyl)pyrrolidin-3-ylthio)1-methyl-1-carbapen-2-em-3-carboxylic acid hydrochloride hydrate BO 2727 BO-2727 L 739,428 L 739428 L-739,428 L-739428 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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